

Ethylhexyl ferulate solubility and stability for lab use

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Compound of Interest

Compound Name: Ethylhexyl ferulate

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An In-depth Technical Guide to **Ethylhexyl Ferulate**: Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of **ethylhexyl ferulate**, a lipophilic derivative of ferulic acid. Esteemed for its antioxidant and UV-absorbing properties, understanding its behavior in various laboratory settings is critical for formulation development, efficacy testing, and ensuring product integrity.

Core Physicochemical Properties

Ethylhexyl ferulate, the 2-ethylhexyl ester of ferulic acid, is a functional ingredient utilized for its ability to absorb UV radiation and neutralize free radicals. Its large alkyl chain enhances oil solubility, making it a valuable component in sunscreens, anti-aging creams, and other cosmetic and pharmaceutical preparations.^{[1][2]}

Property	Value	Reference
Chemical Name	2-ethylhexyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	[3]
CAS Number	391900-25-7	[3]
Molecular Formula	C ₁₈ H ₂₆ O ₄	[3]
Molecular Weight	306.4 g/mol	[3]
Appearance	Powder	[4][5]
Predicted pKa	8.0 ± 0.20	[4][5]
Predicted Boiling Point	425.8 ± 30.0 °C	[4][5]
Predicted Density	1.061 ± 0.06 g/cm ³	[4][5]

Solubility Profile

The lipophilic nature of the ethylhexyl group dictates the solubility profile of **ethylhexyl ferulate**, rendering it highly soluble in organic solvents and oils while being practically insoluble in water.

Solvent/Solvent Class	Solubility	Quantitative Data (at 25 °C)	Reference
Water	Insoluble	~0.53 mg/L (estimated)	[3]
Oils & Lipids	Soluble	Data not available; high solubility expected	-
Common Organic Solvents			
Chloroform	Soluble	Data not available	[4][5]
Dichloromethane	Soluble	Data not available	[4][5]
Ethyl Acetate	Soluble	Data not available	[4][5]
Acetone	Soluble	Data not available	[4][5]
Dimethyl Sulfoxide (DMSO)	Soluble	Data not available	[4][5]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the solubility of **ethylhexyl ferulate** in a specific solvent.

- **Preparation:** Add an excess amount of **ethylhexyl ferulate** powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Cease agitation and allow the suspension to settle. For faster separation, centrifuge the sample at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.

- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Dilution: Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved **ethylhexyl ferulate**.
- Calculation: Calculate the solubility in units such as mg/mL or g/100 g based on the measured concentration and the dilution factor.

Stability Profile

Ethylhexyl ferulate exhibits robust stability under various conditions, though it is susceptible to degradation under harsh hydrolytic stress.

Stress Condition	Stability Summary	Likely Degradation Pathway	Reference
Photostability	High. The molecule efficiently absorbs UV radiation and dissipates the energy as heat through internal conversion, protecting its chemical structure from degradation.	Isomerization (cis-trans), though minimal compared to other cinnamates.	-
Thermal Stability	Good. Stable under typical cosmetic processing temperatures. Degradation is expected at elevated temperatures (>200-250 °C). The parent ferulic acid begins to decompose around 150-200 °C.[6]	Decarboxylation and cleavage of the ester and ether bonds at very high temperatures.	[6]
Oxidative Stability	High. As a phenolic antioxidant, it is inherently stable against oxidation and functions to protect other components from oxidative degradation.	Oxidation of the phenolic hydroxyl group under extreme oxidative stress.	-
Hydrolytic Stability (pH)	Moderate. Stable in the pH range of 3.5-7. Susceptible to hydrolysis under strong acidic (pH < 3)	Ester hydrolysis, yielding ferulic acid and 2-ethylhexanol.	[7]

or alkaline (pH > 8)
conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined by ICH guidelines.

[8][9][10]

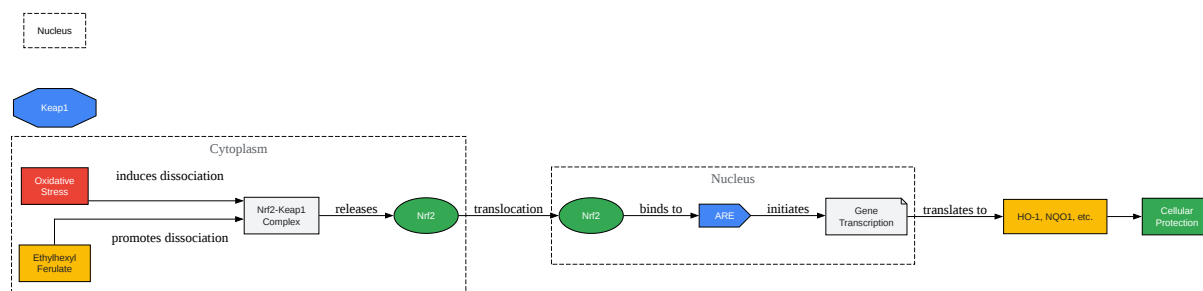
- Stock Solution Preparation: Prepare a stock solution of **ethylhexyl ferulate** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.[7][11]
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 1-4 hours). Neutralize with 0.1 M HCl before analysis.[7][11]
 - Oxidation: Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep at room temperature, protected from light, for a set period (e.g., 24 hours).
 - Thermal Degradation: Store the stock solution and solid material in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 48-72 hours).[8]
 - Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing controlled UV and visible light (as per ICH Q1B guidelines) for a specific duration. A dark control sample should be stored under the same conditions but shielded from light.
- Sample Analysis:

- Analyze all stressed samples, including an unstressed control, using a stability-indicating HPLC method.
- Suggested HPLC Method: A starting point can be adapted from methods for ferulic acid.[\[7\]](#)
[\[12\]](#)
 - Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution with a mixture of methanol and acidified water (e.g., pH 3.0 with phosphoric acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometry at ~320 nm.
- Data Evaluation:
 - Compare the chromatograms of stressed samples to the control.
 - Calculate the percentage degradation of the **ethylhexyl ferulate** peak.
 - Assess peak purity to ensure the main peak is not co-eluting with degradants.
 - Identify and quantify any significant degradation products.

Visualized Workflows and Pathways

Antioxidant Signaling Pathway Activation

Ferulic acid and its esters are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[\[13\]](#)[\[14\]](#)[\[15\]](#) This pathway is crucial for protecting cells from oxidative stress.

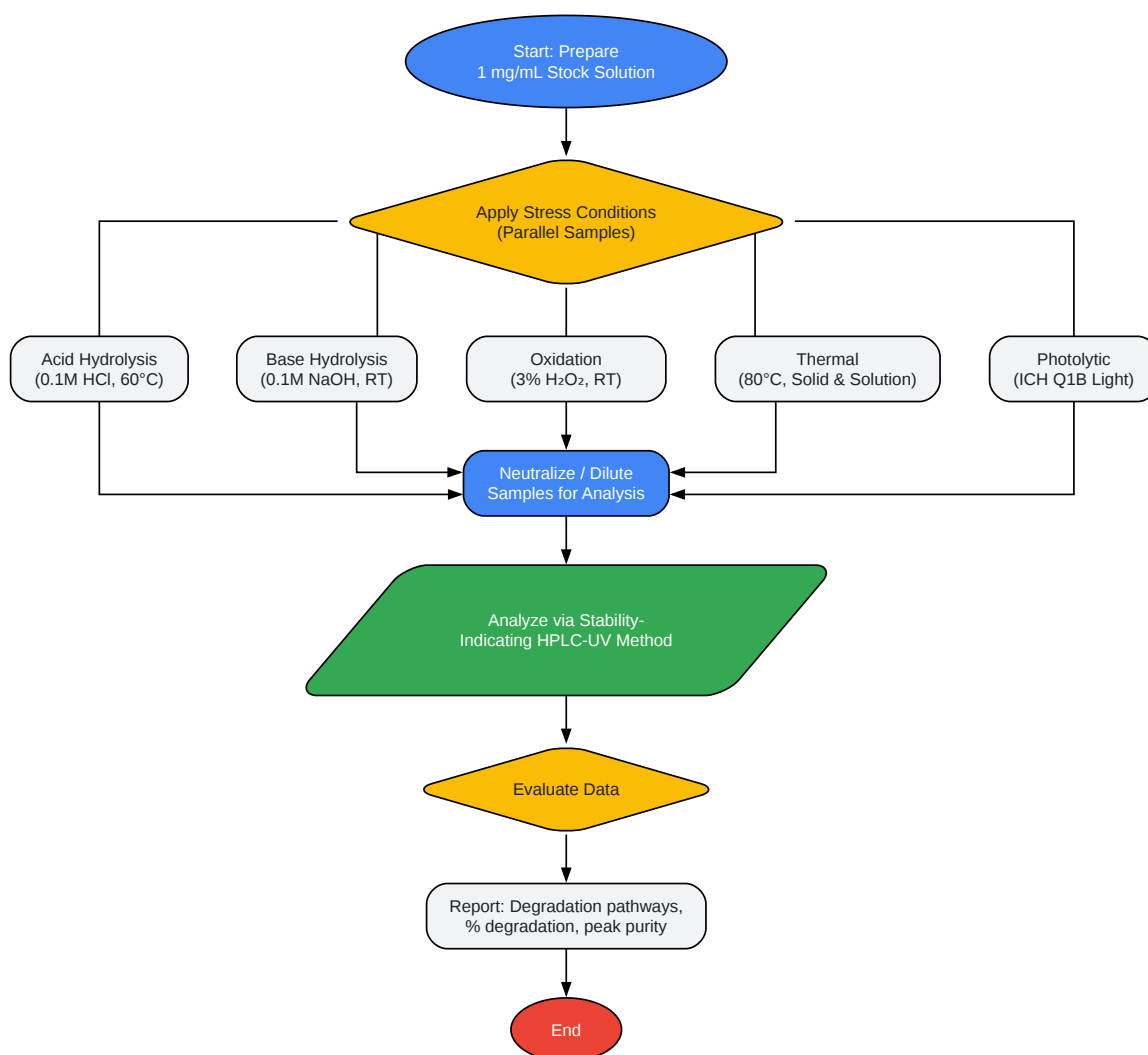


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Caption: Nrf2 antioxidant response pathway activated by **Ethylhexyl Ferulate**.

Experimental Workflow: Forced Degradation Study

The logical flow for conducting a forced degradation study ensures systematic evaluation of a compound's intrinsic stability.

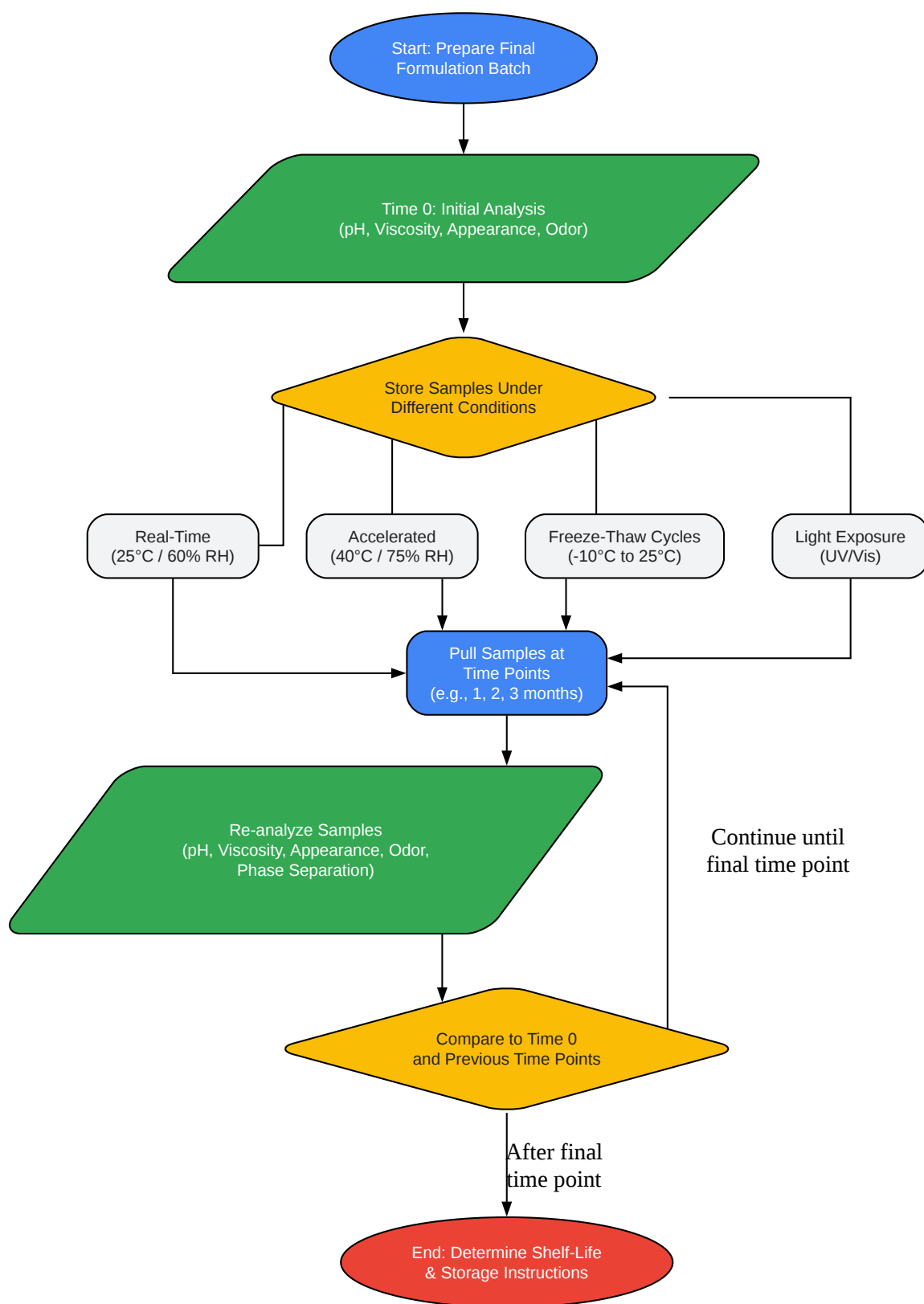


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Caption: Workflow for a forced degradation study of **Ethylhexyl Ferulate**.

Experimental Workflow: Cosmetic Formulation Stability Testing

Assessing the stability of a final formulation involves subjecting it to conditions that simulate its shelf-life and consumer use.[\[16\]](#)[\[17\]](#)



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Caption: Workflow for stability testing of a cosmetic formulation.

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